molecular formula C8H3Cl2FO3 B1602803 2,4-Dichloro-5-fluoro-3-formylbenzoic acid CAS No. 214774-58-0

2,4-Dichloro-5-fluoro-3-formylbenzoic acid

Cat. No.: B1602803
CAS No.: 214774-58-0
M. Wt: 237.01 g/mol
InChI Key: FUMMVQUBTLQQQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-fluoro-3-formylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with formic acid and hydroxylamine hydrochloride. The reaction is carried out at 95°C, and the mixture is stirred for 4 hours at reflux conditions (100-105°C). After cooling, the mixture is poured onto water, stirred, filtered, and dried to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-fluoro-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antibacterial and antifungal agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formyl group.

    2,4-Dichloro-5-fluorobenzoic acid: Lacks the formyl group.

    2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group.

Uniqueness

2,4-Dichloro-5-fluoro-3-formylbenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2,4-dichloro-5-fluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMMVQUBTLQQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595182
Record name 2,4-Dichloro-5-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214774-58-0
Record name 2,4-Dichloro-5-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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